(2E)-N-(2H-1,3-benzodioxol-5-yl)-3-(5-nitrothiophen-2-yl)prop-2-enamide
Description
Properties
IUPAC Name |
(E)-N-(1,3-benzodioxol-5-yl)-3-(5-nitrothiophen-2-yl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O5S/c17-13(5-2-10-3-6-14(22-10)16(18)19)15-9-1-4-11-12(7-9)21-8-20-11/h1-7H,8H2,(H,15,17)/b5-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWJUKIQQLGPJHK-GORDUTHDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C=CC3=CC=C(S3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)/C=C/C3=CC=C(S3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of 1,3-Benzodioxol-5-amine with 5-Nitrothiophene-2-acryloyl Chloride
- Acryloyl Chloride Preparation : 5-Nitrothiophene-2-carboxylic acid (1.0 eq) is treated with thionyl chloride (2.5 eq) in anhydrous dichloromethane (DCM) under reflux (40°C, 4 h). The solvent is evaporated to yield 5-nitrothiophene-2-acryloyl chloride.
- Amide Formation : 1,3-Benzodioxol-5-amine (1.0 eq) is dissolved in dry tetrahydrofuran (THF) with triethylamine (2.0 eq). The acryloyl chloride (1.2 eq) is added dropwise at 0°C, followed by stirring at room temperature for 12 h. The product is purified via flash chromatography (SiO₂, ethyl acetate/hexane 1:3).
Yield : 68–72%
Key Data :
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 4.0 Hz, 1H, thiophene-H), 7.89 (d, J = 15.6 Hz, 1H, CH=CO), 6.93–6.81 (m, 3H, benzodioxole-H), 6.32 (d, J = 15.6 Hz, 1H, CH=CONH), 5.98 (s, 2H, OCH₂O).
- HPLC Purity : 98.5% (C18 column, MeOH/H₂O 70:30).
Horner–Wadsworth–Emmons Olefination
- Phosphonate Preparation : Diethyl (5-nitrothiophen-2-ylmethyl)phosphonate is synthesized by reacting 5-nitrothiophene-2-carbaldehyde with triethyl phosphite in acetic acid (110°C, 6 h).
- Olefination : 1,3-Benzodioxol-5-carboxamide (1.0 eq) and the phosphonate (1.5 eq) are combined in THF with NaH (2.0 eq) at 0°C. The mixture is stirred for 24 h at room temperature.
- Workup : The reaction is quenched with saturated NH₄Cl, extracted with ethyl acetate, and purified via recrystallization (ethanol/water).
Yield : 75–80%
Key Data :
Microwave-Assisted Coupling
- Reagents : 1,3-Benzodioxol-5-amine (1.0 eq), 5-nitrothiophene-2-acrylic acid (1.1 eq), EDCl (1.5 eq), HOBt (1.5 eq), DMF.
- Reaction : Heated under microwave irradiation (100°C, 300 W, 20 min).
- Purification : Precipitation in ice-cwater, filtration, and drying.
Yield : 85%
Advantages : Reduced reaction time (20 min vs. 12 h).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| Condensation | 68–72 | 98.5 | 12 h | Moderate |
| Horner–Emmons | 75–80 | 99.0 | 24 h | High |
| Microwave-Assisted | 85 | 97.8 | 20 min | High |
Key Observations :
- The Horner–Emmons method offers superior yield and crystallinity but requires hazardous reagents (NaH).
- Microwave synthesis is time-efficient but necessitates specialized equipment.
Alternative Routes and Modifications
Nitration Post-Functionalization
Procedure :
- Synthesize N-(1,3-benzodioxol-5-yl)-3-(thiophen-2-yl)prop-2-enamide.
- Nitrate the thiophene ring using fuming HNO₃/H₂SO₄ (0°C, 2 h).
Yield : 60%
Drawback : Over-nitration observed in 15% of cases.
Enzymatic Resolution for E-Isomer Enrichment
Challenges and Optimization
- Stereochemical Control : The E-configuration is favored by bulky bases (e.g., DBU) and low temperatures.
- Nitro Group Stability : Avoid prolonged exposure to reducing agents (e.g., Pd/C) during purification.
- Solvent Choice : DMF and THF improve solubility but require rigorous drying to prevent hydrolysis.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(2H-1,3-benzodioxol-5-yl)-3-(5-nitrothiophen-2-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Potassium permanganate or chromium trioxide.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Reduction: Conversion of the nitro group to an amino group.
Oxidation: Introduction of hydroxyl or carbonyl groups.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
(2E)-N-(2H-1,3-benzodioxol-5-yl)-3-(5-nitrothiophen-2-yl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes due to its unique structure.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2E)-N-(2H-1,3-benzodioxol-5-yl)-3-(5-nitrothiophen-2-yl)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to the activation or inhibition of various signaling pathways, ultimately resulting in the desired biological effect.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison
*ICT = Intramolecular Charge Transfer
Key Observations
Substituent Effects: The nitro group in the target compound enhances electron withdrawal, increasing dipole moments and hyperpolarizability compared to phenyl or cyano analogs . Cyano groups (e.g., in 37a) improve thermal stability (higher melting points) but reduce solubility . Heterocyclic variations (e.g., benzothiazole in vs.
Synthesis and Stability: Nitro-substituted compounds often require controlled reaction conditions due to the group’s sensitivity to reduction . Cyano-containing analogs (e.g., 37a) achieve higher yields (82.55%) compared to nitro derivatives, likely due to milder synthetic protocols .
Biological Implications :
- The nitro-thiophene moiety may confer antiproliferative or antimicrobial activity via redox cycling or enzyme inhibition .
- Imidazole-containing analogs (e.g., ) explicitly target fungal CYP51 enzymes, whereas the target compound’s mechanism remains speculative.
Spectroscopic and Computational Insights :
Biological Activity
The compound (2E)-N-(2H-1,3-benzodioxol-5-yl)-3-(5-nitrothiophen-2-yl)prop-2-enamide is a synthetic derivative that has garnered attention due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.
- IUPAC Name : this compound
- Molecular Formula : C16H14N2O4S
- Molecular Weight : 342.36 g/mol
- LogP : 3.25 (indicating moderate lipophilicity)
Structural Characteristics
The compound features both a benzodioxole moiety and a nitrothiophene group, which are known for their diverse biological activities. The presence of these functional groups suggests potential interactions with various biological targets.
Anticancer Activity
Research indicates that compounds containing benzodioxole and nitrothiophene moieties exhibit significant anticancer properties. For instance, a study demonstrated that similar derivatives induced apoptosis in cancer cell lines through the activation of caspase pathways, suggesting a mechanism involving programmed cell death .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against various bacterial strains. A comparative study highlighted that derivatives with similar structures exhibited inhibition of bacterial growth, attributed to their ability to disrupt cell membrane integrity .
Neuropharmacological Effects
The neuropharmacological profile of related compounds suggests potential applications in treating mood disorders. A study on benzodioxole derivatives indicated that they could act as entactogens, enhancing emotional connectivity and possibly aiding in psychotherapy .
Case Study 1: Anticancer Efficacy
A recent investigation evaluated the anticancer efficacy of this compound in vitro against human breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutics.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 60 |
| 50 | 30 |
This data underscores the compound's potential as a lead candidate for further development in cancer therapy.
Case Study 2: Antimicrobial Activity
In another study, the compound's antimicrobial properties were assessed against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be below those of standard antibiotics, indicating strong antibacterial effects.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
These findings suggest that this compound could serve as a basis for developing new antimicrobial agents.
Q & A
What are the optimal synthetic routes for (2E)-N-(2H-1,3-benzodioxol-5-yl)-3-(5-nitrothiophen-2-yl)prop-2-enamide, and how can reaction conditions be optimized to improve yield and purity?
Basic Research Focus
The synthesis typically involves a multi-step approach:
Coupling Reactions : Condensation of 5-nitrothiophene-2-carbaldehyde with a benzodioxol-5-yl acetylene precursor via Sonogashira coupling, followed by oxidation to form the enamide backbone .
Amide Formation : Reacting the intermediate with 2H-1,3-benzodioxol-5-amine under peptide coupling conditions (e.g., EDC/HOBt in DMF) .
Optimization Strategies :
- Temperature Control : Maintain 0–5°C during amide bond formation to minimize racemization.
- Solvent Selection : Use anhydrous DMF to enhance solubility of nitrothiophene intermediates.
- Purification : Employ gradient HPLC (C18 column, acetonitrile/water mobile phase) to isolate the (E)-isomer selectively .
How can stereochemical integrity (E/Z isomerism) be preserved during synthesis, and what analytical methods validate conformational stability?
Advanced Research Focus
Challenges : The α,β-unsaturated enamide is prone to photoisomerization.
Methodology :
- Light-Protected Synthesis : Conduct reactions under amber glassware or red light.
- Kinetic vs. Thermodynamic Control : Use bulky bases (e.g., DBU) to favor the (E)-isomer via steric hindrance .
Validation : - NMR Spectroscopy : Compare coupling constants (JHα-Hβ > 12 Hz confirms (E)-configuration) .
- X-ray Crystallography : Resolve crystal structures using SHELXL (space group analysis, R-factor < 0.05) .
What crystallographic tools and parameters are critical for resolving the compound’s 3D structure, particularly the nitro-thiophene and benzodioxole interactions?
Basic Research Focus
Tools :
- SHELX Suite : Refine hydrogen-bonding networks (e.g., benzodioxole O···N nitro interactions) .
- ORTEP-3 : Visualize thermal ellipsoids to assess conformational flexibility .
Parameters : - Torsion Angles : Analyze C=C-N-C dihedral angles to confirm planarity of the enamide group.
- Ring Puckering Coordinates : Quantify benzodioxole ring distortion using Cremer-Pople parameters (e.g., Qθ for out-of-plane displacements) .
How does the compound interact with cytochrome P450 enzymes, and what experimental assays quantify metabolic stability?
Advanced Research Focus
Interaction Mechanism :
- The nitro group acts as an electron sink, potentially inhibiting CYP3A4 via heme iron coordination .
Assays :
Microsomal Incubations : Monitor NADPH-dependent depletion via LC-MS/MS (half-life calculation).
Surface Plasmon Resonance (SPR) : Measure binding kinetics (kon/koff) using immobilized CYP3A4 .
Docking Studies : Perform AutoDock Vina simulations to predict binding poses (ΔG < -8 kcal/mol suggests strong affinity) .
How can contradictory bioactivity data (e.g., in vitro vs. in silico results) be resolved for this compound?
Advanced Research Focus
Case Example : Inconsistent IC50 values in kinase inhibition assays.
Resolution Strategies :
Orthogonal Assays : Validate via fluorescence polarization (FP) and Western blotting.
Solubility Correction : Account for DMSO stock concentration effects using nephelometry .
Structural Dynamics : Perform molecular dynamics (MD) simulations (100 ns trajectories) to assess target-ligand stability under physiological conditions .
What computational methods predict the compound’s pharmacokinetic properties, and how do nitro group positioning and benzodioxole ring puckering influence bioavailability?
Advanced Research Focus
Methods :
- ADMET Prediction : Use SwissADME to estimate logP (clogP ~2.5) and BBB permeability .
- Quantum Mechanics (QM) : Calculate electrostatic potential surfaces (EPS) to identify reactive sites for glucuronidation .
Structural Insights : - Nitro Group Orientation : Para-nitro positioning on thiophene enhances metabolic resistance by reducing CYP-mediated oxidation.
- Benzodioxole Puckering : Planar conformations improve membrane permeability (Pe > 1 × 10<sup>−6</sup> cm/s in Caco-2 assays) .
How does the compound’s reactivity under acidic/basic conditions impact formulation strategies, and what degradation products are formed?
Basic Research Focus
Stability Studies :
- Forced Degradation : Expose to 0.1M HCl (24h, 40°C) and analyze via UPLC-QTOF. Major products include:
- Hydrolysis : Benzodioxole ring opening to form catechol derivatives.
- Nitro Reduction : Formation of amine byproducts under H2/Pd-C .
Formulation Mitigation : Use enteric coatings (pH-dependent release) or lyophilization for parenteral administration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
